molecular formula C10H8BrF4NO2 B12271985 N-[2-Bromo-5-fluoro-4-(2,2,2-trifluoro-1-hydroxy-ethyl)-phenyl]-acetamide

N-[2-Bromo-5-fluoro-4-(2,2,2-trifluoro-1-hydroxy-ethyl)-phenyl]-acetamide

Cat. No.: B12271985
M. Wt: 330.07 g/mol
InChI Key: OFWIOXVOTXXICC-UHFFFAOYSA-N
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Description

N-[2-Bromo-5-fluoro-4-(2,2,2-trifluoro-1-hydroxy-ethyl)-phenyl]-acetamide is a complex organic compound that features a benzene ring substituted with bromine, fluorine, and trifluoroethyl groups

Properties

Molecular Formula

C10H8BrF4NO2

Molecular Weight

330.07 g/mol

IUPAC Name

N-[2-bromo-5-fluoro-4-(2,2,2-trifluoro-1-hydroxyethyl)phenyl]acetamide

InChI

InChI=1S/C10H8BrF4NO2/c1-4(17)16-8-3-7(12)5(2-6(8)11)9(18)10(13,14)15/h2-3,9,18H,1H3,(H,16,17)

InChI Key

OFWIOXVOTXXICC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=C(C(=C1)F)C(C(F)(F)F)O)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-Bromo-5-fluoro-4-(2,2,2-trifluoro-1-hydroxy-ethyl)-phenyl]-acetamide typically involves multiple steps, starting with the preparation of the benzene ring with the desired substituents. The process may include:

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[2-Bromo-5-fluoro-4-(2,2,2-trifluoro-1-hydroxy-ethyl)-phenyl]-acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites on these targets, potentially inhibiting their activity or altering their function . The pathways involved may include signal transduction, metabolic processes, and gene expression regulation .

Biological Activity

N-[2-Bromo-5-fluoro-4-(2,2,2-trifluoro-1-hydroxy-ethyl)-phenyl]-acetamide is a synthetic compound notable for its unique chemical structure, which includes halogen atoms and a trifluoroethyl group. This composition suggests potential biological activities that merit detailed exploration.

Chemical Structure and Properties

The molecular formula of this compound is C10H8BrF4NO2\text{C}_{10}\text{H}_{8}\text{BrF}_{4}\text{NO}_{2}, with a molecular weight of 330.07 g/mol. The presence of multiple functional groups, particularly the trifluoroethyl moiety, enhances its lipophilicity, influencing its absorption and distribution in biological systems .

Biological Activities

Research indicates that compounds structurally similar to this compound exhibit a range of biological activities:

  • Anti-inflammatory Properties : Preliminary studies suggest that this compound may exert anti-inflammatory effects, although specific mechanisms remain to be elucidated.
  • Antimicrobial Activity : Similar compounds have demonstrated antimicrobial properties against various pathogens, including multidrug-resistant strains of bacteria . The presence of halogens often correlates with enhanced biological efficacy.

Case Studies and Research Findings

  • Antimicrobial Efficacy : In a study comparing the activity of various compounds against Staphylococcus aureus, compounds with halogen substitutions showed significant potency. While specific data for this compound is limited, related compounds exhibited MIC values ranging from 4–8 μg/mL against resistant strains .
  • Pharmacokinetics : Understanding the pharmacokinetic profile is crucial for evaluating therapeutic potential. A related compound demonstrated moderate exposure with a peak concentration (CmaxC_{max}) of 592 µg/mL and a half-life (t1/2t_{1/2}) of 26.2 hours following intravenous administration .

Comparative Analysis with Similar Compounds

Compound NameKey FeaturesUnique Aspects
5-FluorobenzamideContains fluorine; simple amide structureLess complex than N-[...], potentially different biological activity
4-BromoacetophenoneSimilar brominated structure; lacks trifluoromethyl groupLacks hydroxyl functionality; different reactivity
TriflumizoleContains trifluoromethyl groups; used as a fungicideDifferent application focus; broader spectrum of activity

The unique combination of bromine, fluorine, and trifluoromethyl groups in this compound distinguishes it from other compounds and may contribute to its unique biological activities.

Synthesis and Chemical Reactivity

The synthesis of this compound typically involves several steps requiring optimization to ensure high yields and purity. The chemical reactivity is influenced by its functional groups, which can be modified to enhance biological properties or develop derivatives with improved efficacy.

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